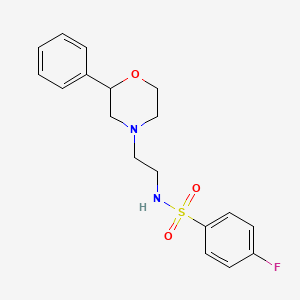
4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a versatile chemical compound used in various scientific research applications due to its unique properties. It offers potential in drug discovery, medicinal chemistry, and targeted therapies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, are generally applied to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in drug discovery or as a reagent in chemical reactions. It may interact with enzymes, receptors, or other biomolecules to exert its effects.
類似化合物との比較
Similar Compounds
N-Fluorobenzenesulfonimide: A commonly used electrophilic fluorinating agent in organic synthesis.
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate): Used in various fluorination reactions.
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate: Another fluorinating agent used in organic synthesis.
Uniqueness
4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in various scientific research applications sets it apart from other similar compounds.
特性
IUPAC Name |
4-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c19-16-6-8-17(9-7-16)25(22,23)20-10-11-21-12-13-24-18(14-21)15-4-2-1-3-5-15/h1-9,18,20H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXGNDDPSBALSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
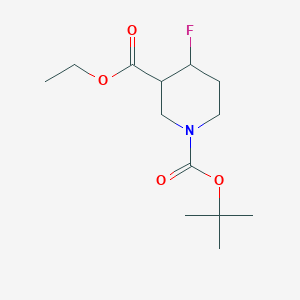
![N-(3,4-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2789602.png)
![1-[(4-Fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2789603.png)
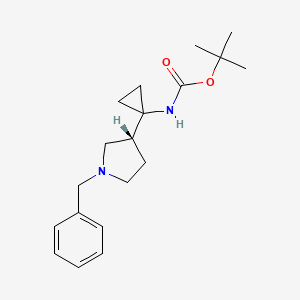

![5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1H-indole](/img/structure/B2789610.png)
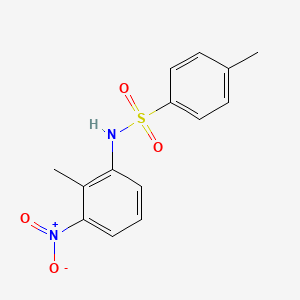
![ethyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2789613.png)
![3-Cyano-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2789615.png)
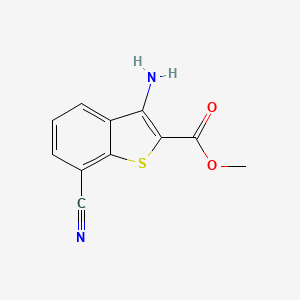

![5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2789620.png)
![N-(4-acetamidophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2789621.png)

